Beta-defensin 13
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
TLYRRFLCKKMNGQCEAECFTFEQKIGTCQANFLCCRKRKEH |
Origin of Product |
United States |
Genomic Organization and Evolutionary Biology of Beta Defensin 13
Gene Structure and Locus Characteristics
The structure and location of the gene encoding Beta-defensin 13 are fundamental to understanding its regulation and function.
Exon-Intron Architecture and Regulatory Elements
Like most mammalian beta-defensin genes, DEFB13 typically exhibits a two-exon structure. nih.govnih.gov The first exon generally encodes the 5' untranslated region and the signal peptide, which directs the protein for secretion. nih.govpnas.org The second exon encodes the mature peptide, including the characteristic six-cysteine motif that is the hallmark of defensins. nih.govpnas.org The two exons are separated by an intron of variable length. nih.govnih.gov Some beta-defensin genes can have additional exons that encode for internal pro-sequences or parts of the C-terminal mature sequence. nih.gov
The regulation of beta-defensin gene expression is complex and not yet fully understood. physiology.org However, analysis of the regions upstream of the coding sequence has identified various cis-acting regulatory elements. These elements are crucial for controlling gene expression in response to stimuli such as pathogens and inflammatory signals. mdpi.com For instance, the expression of some beta-defensins is mediated by the NF-κB pathway upon stimulation with bacterial components like lipopolysaccharide (LPS). physiology.org
Chromosomal Localization and Gene Clustering
Beta-defensin genes, including DEFB13, are not randomly distributed throughout the genome but are organized in distinct clusters on specific chromosomes. nih.govgenecards.org This clustering is a common feature across many mammalian species. nih.gov
In cattle (Bos taurus), beta-defensin genes are found in four main clusters on chromosomes 8, 13, 23, and 27. royalsocietypublishing.orgmdpi.comle.ac.uknih.gov The cluster on bovine chromosome 13, designated as cluster B, is particularly noteworthy as it contains a significant number of beta-defensin genes, spanning approximately 320 kilobases. physiology.orgmdpi.com This cluster is considered relatively stable in its gene order and orientation among eutherian mammals. physiology.org The genes within this cluster, including DEFB13, are often preferentially expressed in reproductive tissues. physiology.org
In humans, beta-defensin genes are primarily located in clusters on chromosomes 8p23.1, 20p13, and 20q11.1, with a smaller cluster on chromosome 6p12. pnas.orgfrontiersin.org The human ortholog of the bovine chromosome 13 cluster is located on chromosome 20. royalsocietypublishing.orgnih.gov Specifically, the human DEFB113 gene is found on the reverse strand of chromosome 6 at the cytogenetic location 6p12.3. genecards.orgensembl.org The ordered arrangement of genes within these clusters is known as a gene map. wikipedia.org
| Species | Chromosomal Location of Beta-Defensin Clusters |
|---|---|
| Bovine (Bos taurus) | Chromosome 8 (Cluster A), Chromosome 13 (Cluster B), Chromosome 23 (Cluster C), Chromosome 27 (Cluster D) royalsocietypublishing.orgmdpi.comle.ac.uknih.gov |
| Human (Homo sapiens) | Chromosome 8p23.1, Chromosome 20p13, Chromosome 20q11.1, Chromosome 6p12 pnas.orgfrontiersin.org |
| Sheep (Ovis aries) | Chromosome 2, Chromosome 13, Chromosome 20, Chromosome 26 ul.ieresearchgate.net |
| Mouse (Mus musculus) | Syntenic regions on chromosomes 2 and 14 physiology.org |
| Dog (Canis lupus familiaris) | Four distinct gene clusters physiology.org |
Gene Duplication and Copy Number Variation Dynamics
The beta-defensin gene family is characterized by extensive gene duplication and copy number variation (CNV). royalsocietypublishing.orgnih.gov This genetic plasticity is a key driver of the family's evolution and functional diversification. Gene duplication can lead to an increased number of gene copies, which may then be subject to different evolutionary pressures, potentially leading to new functions. elifesciences.org
CNV, the variation in the number of copies of a particular gene, is a common feature of beta-defensin clusters. royalsocietypublishing.orgnih.gov For example, in cattle, significant CNV has been observed in the beta-defensin cluster on chromosome 27, and duplications are also common for the beta-defensins on chromosome 13, including beta-defensin 126, in certain breeds. physiology.organimal-reproduction.org This variation can influence the level of gene expression and has been associated with susceptibility to inflammatory diseases and resistance to infectious diseases in humans. physiology.org While extensive CNV has been documented for some beta-defensins, such as DEFB103, specific data on DEFB13 CNV is still an area of active research. nih.gov The high mutation rate at some beta-defensin loci, such as the one on human chromosome 8, highlights the dynamic nature of these genomic regions. frontiersin.org
Molecular Evolutionary Analysis
The study of the molecular evolution of this compound reveals its ancient origins and the selective forces that have shaped its diversity.
Phylogenetic Relationships and Ancestral Origins
Phylogenetic analyses indicate that beta-defensins are an ancient component of the vertebrate immune system, with origins tracing back before the divergence of birds and mammals. d-nb.info It is hypothesized that all vertebrate defensins, including alpha- and theta-defensins, evolved from a common beta-defensin-like ancestral gene. d-nb.infowikipedia.org
Evidence suggests that beta-defensins themselves arose from an even more ancient family of molecules called "big defensins," which are found in invertebrates like mollusks and cephalochordates. researchgate.netnih.govnih.govasm.org Big defensins possess two domains: a C-terminal domain that is structurally similar to beta-defensins and an N-terminal hydrophobic domain. researchgate.netasm.org The transition to vertebrate beta-defensins likely involved the loss of this N-terminal domain through processes like exon shuffling or intronization. researchgate.netnih.gov The defensin (B1577277) domain of both big defensins and beta-defensins is encoded by a single exon with a conserved intron position upstream, providing strong evidence for their evolutionary link. researchgate.netnih.gov
Phylogenetic trees constructed from beta-defensin protein sequences generally show that genes cluster according to their genomic location, indicating a pattern of gene duplication and subsequent divergence within these clusters. nih.gov The presence of orthologous beta-defensin genes, including for DEFB13, across different mammalian species underscores their fundamental biological importance. vulcanchem.com
Evidence of Positive Selection and Diversification
The evolution of the beta-defensin gene family has been significantly influenced by positive selection, a process where new advantageous genetic variants sweep through a population. nih.govphysiology.org This is particularly evident in the regions of the gene that code for the mature peptide, suggesting that natural selection has driven the diversification of the functional part of the molecule to combat a wide array of pathogens. nih.gov
Studies have identified specific amino acid sites within beta-defensins that are under positive selection. nih.govfrontiersin.orgfrontiersin.org These sites are often located in the mature peptide region and can accelerate the rate of amino acid change, potentially leading to novel antimicrobial activities or other functions. nih.gov The rapid divergence of the second exon, which encodes the mature peptide, contrasts with the more conserved nature of the first exon. physiology.org This pattern of diversification is thought to be a response to the ever-changing landscape of microbial challenges faced by the host. nih.gov The process of gene duplication followed by diversification under positive selection is a hallmark of the evolution of the beta-defensin family, enabling species to develop a tailored arsenal (B13267) of defense molecules. physiology.orgd-nb.info
Interspecies Genomic Comparisons and Orthology
The genomic organization of beta-defensin genes, including this compound (DEFB13), is characterized by their arrangement in discrete chromosomal clusters. researchgate.net These clusters exhibit significant conservation of gene order, known as synteny, across various mammalian species, providing insights into their evolutionary history. Comparative genomics has been instrumental in identifying orthologs of DEFB13 and understanding the evolutionary forces, such as gene duplication and diversification, that have shaped this gene family. physiology.orgnih.gov
In eutherian mammals, beta-defensin genes are typically found in four to five clusters. researchgate.net The DEFB13 gene is located within a syntenic cluster that has remained relatively stable throughout the evolution of higher mammals. physiology.org In cattle (Bos taurus), DEFB13 is part of a cluster on chromosome 13, which spans approximately 320 kb. physiology.orgvulcanchem.com This cluster shows a conserved syntenic order that was established early in eutherian evolution. physiology.org Homologous clusters have been identified in other species, such as on chromosome 22 in the horse (Equus caballus) and on chromosome 13 in sheep (Ovis aries), where the gene order is completely conserved relative to cattle. nih.govul.ie
Comparative analyses among human, dog, and bovine genomes have revealed that sixteen genes in this particular cluster have a direct 1:1:1 orthologous relationship. physiology.org However, the bovine genome also displays evidence of recent gene duplication events within this cluster when compared to other mammals. physiology.org
The human orthologs of mouse Defb13 are DEFB107A and DEFB107B, located on chromosome 8p23.1. jax.orgalliancegenome.org Similarly, the rat (Rattus norvegicus) Defb13 gene is orthologous to human DEFB107B. nih.gov This high degree of orthology and conserved synteny across distantly related mammals underscores the fundamental importance of this gene cluster.
Copy Number Variation (CNV) is a notable feature of beta-defensin genes and has been observed in interspecies comparisons. vulcanchem.comfrontiersin.org Studies in pigs (Sus scrofa) have revealed extensive CNVs in their beta-defensin repertoire, which may compensate for a smaller total number of beta-defensin genes compared to other species like cattle. mdpi.com The comparison of syntenic regions among humans, pigs, and cattle has confirmed significant interspecies conservation, despite variations in gene copy number. nih.gov
The table below summarizes the genomic location and known orthologs of this compound in several mammalian species.
| Species | Gene Symbol | Chromosomal Location | Ortholog(s) |
| Human (Homo sapiens) | DEFB107A / DEFB107B | 8p23.1 | Mouse Defb13, Rat Defb13 |
| Mouse (Mus musculus) | Defb13 | 8 A4 | Human DEFB107A, Human DEFB107B |
| Rat (Rattus norvegicus) | Defb13 | 16p15 | Human DEFB107B |
| Cattle (Bos taurus) | DEFB13 | 13 | Sheep and Horse orthologs |
| Sheep (Ovis aries) | Ortholog cluster | 13 | Bovine DEFB13 cluster |
| Horse (Equus caballus) | Ortholog cluster | 22 | Bovine DEFB13 cluster |
A systematic search of the horse genome identified a cluster of beta-defensin genes on chromosome 22 that is homologous to the bovine chromosome 13 cluster. This study found close genomic matches for 13 of the bovine genes, which were subsequently named as equine beta-defensins (eBD).
| Bovine Gene (Chromosome 13) | Equine Ortholog (Chromosome 22) |
| BBD115 | eBD115 |
| BBD116 | eBD116 |
| BBD117 | eBD117 |
| BBD119 | eBD119 |
| BBD120 | eBD120 |
| BBD122 | eBD122a |
| BBD123 | eBD123 |
| BBD124 | eBD124 |
| BBD125 | eBD125 |
| BBD126 | eBD126 |
| BBD127 | eBD127 |
| BBD129 | eBD129 |
| BBD132 | eBD132 |
Molecular Structure and Biophysical Determinants of Beta Defensin 13 Function
Primary Amino Acid Sequence Analysis
The primary structure of a protein, its amino acid sequence, is the foundational determinant of its higher-order structure and function. Human Beta-defensin 13 is encoded by the DEFB113 gene. uniprot.orgproteinatlas.org The full precursor protein consists of 82 amino acids, which includes a 16-amino acid N-terminal signal peptide that is cleaved to release the mature, active peptide. uniprot.org The mature this compound is therefore a 66-residue peptide. uniprot.org Like other defensins, the sequence is characterized by a high content of positively charged (cationic) amino acid residues, such as lysine (B10760008) and arginine, and the presence of six invariant cysteine residues. nih.govnih.gov
Table 1: Primary Sequence Details of Human this compound (DEFB113) Data sourced from UniProt (Accession: Q30KQ7). uniprot.org
| Feature | Description | Sequence |
| Full Precursor Protein | 82 amino acids | MKLISMLVLLFLGLLLGHGVEGSLKRRGGRCINGFVCVPIRCPGNFRKEYRCICKKGR |
| WCRQYECVPYQRVKQIPIYKRKCCRS | ||
| Signal Peptide | Residues 1-16 | MKLISMLVLLFLGLLL |
| Mature Peptide | Residues 17-82 | GHGVEGSLKRRGGRCINGFVCVPIRCPGNFRKEYRCICKKGRWCRQYECVPYQRVKQ |
| IPIYKRKCCRS |
Conserved Cysteine Residues and Disulfide Bond Connectivity
A defining feature of the beta-defensin family is the presence of six highly conserved cysteine residues within the mature peptide. researchgate.netrndsystems.comroyalsocietypublishing.org These cysteines form three specific intramolecular disulfide bonds, which are crucial for stabilizing the peptide's tertiary structure and conferring resistance to degradation by proteases. physiology.orgresearchgate.net The characteristic disulfide bridging pattern for beta-defensins connects the first cysteine with the fifth (Cys1-Cys5), the second with the fourth (Cys2-Cys4), and the third with the sixth (Cys3-Cys6). acs.orgrjpbcs.commdpi.com This connectivity distinguishes them from alpha-defensins, which have a different Cys1-Cys6, Cys2-Cys4, Cys3-Cys5 pattern. mdpi.complos.org
For this compound, these bonds stabilize the peptide into a compact, folded structure. The precise positions of the cysteines and their disulfide linkages in the mature peptide are detailed below.
Table 2: Cysteine Residues and Disulfide Bond Pattern in Mature Human this compound Positions are numbered relative to the start of the 66-amino acid mature peptide. Data derived from UniProt Q30KQ7. uniprot.org
| Cysteine | Position in Mature Peptide | Disulfide Bond |
| Cys1 | 19 | Cys1 (19) ↔ Cys5 (45) |
| Cys2 | 26 | Cys2 (26) ↔ Cys4 (40) |
| Cys3 | 30 | Cys3 (30) ↔ Cys6 (46) |
| Cys4 | 40 | |
| Cys5 | 45 | |
| Cys6 | 46 |
Tertiary Structure Characterization (e.g., Triple-Stranded Beta-Sheet Motif)
The disulfide bonds of beta-defensins enforce a characteristic and conserved three-dimensional fold. acs.orgnih.gov The core of this structure is a triple-stranded, antiparallel beta-sheet, which is a common motif across the defensin (B1577277) superfamily. rndsystems.comrcsb.org This rigid beta-sheet core is often accompanied by a more flexible N-terminal region and sometimes includes a short alpha-helical segment. plos.orgnih.gov
This tertiary structure creates an amphipathic molecule, meaning it has distinct regions of positive charge and hydrophobicity. physiology.orgrcsb.org This spatial separation of chemical properties is fundamental to its biological activity. While a specific, experimentally determined structure for this compound is not available, its conserved primary sequence and cysteine motif strongly indicate that it adopts the canonical triple-stranded beta-sheet fold characteristic of the beta-defensin family. royalsocietypublishing.orgrcsb.org
Structural Determinants of Antimicrobial and Immunomodulatory Activity
The structure of this compound is directly responsible for its dual roles in host defense.
Antimicrobial Activity: The killing of microbes by beta-defensins is primarily driven by electrostatic and hydrophobic interactions with microbial cell membranes. lu.sefrontiersin.org
Cationicity and Amphipathicity: The high density of positive charges on the defensin surface facilitates an initial attraction to the negatively charged components of bacterial membranes (e.g., lipopolysaccharides or teichoic acids). physiology.orgnih.gov The peptide's amphipathic nature then allows it to insert into and disrupt the lipid bilayer, leading to membrane permeabilization and cell death. physiology.org
Charge Distribution: The antimicrobial potency is determined not just by the net positive charge, but by the specific distribution of cationic and hydrophobic residues on the peptide's surface. physiology.orgacs.org For many beta-defensins, the C-terminal region is particularly rich in cationic residues and is critical for this function. researchgate.netnih.gov
Immunomodulatory Activity: Beyond direct antimicrobial action, beta-defensins serve as a crucial link between the innate and adaptive immune systems. physiology.orgjmb.or.kr
Structural Integrity: The immunomodulatory functions of beta-defensins are often highly dependent on the correctly folded, disulfide-stabilized tertiary structure. nih.gov For instance, research on human beta-defensin 3 (hBD3) has shown that its ability to suppress inflammatory responses requires its canonical folded structure, a function lost in its linear, unfolded form. nih.gov
Receptor Interaction: Beta-defensins can act as chemoattractants, recruiting immune cells such as T-cells, monocytes, and dendritic cells to sites of infection. jmb.or.krbiobasic.com This is often mediated by specific interactions with chemokine receptors on immune cells, such as CCR6. nih.govfrontiersin.org The defined three-dimensional structure of the defensin is typically required for this high-affinity receptor binding. nih.gov Some defensins, like hBD3, can also signal through Toll-like receptors (TLRs), such as TLR1 and TLR2, to activate immune cells. physiology.org
Regulation of Beta Defensin 13 Expression
Transcriptional and Translational Regulatory Mechanisms
Beta-defensin 13 exhibits distinct expression patterns that are both constitutive (basal) in specific tissues and inducible upon stimulation. This suggests that DEFB13 plays a role in both routine immunosurveillance and in response to specific threats like infection or inflammation. vulcanchem.com
Basal Expression: The constitutive expression of this compound is notably tissue-specific, with a strong predilection for the male reproductive tract across several mammalian species. vulcanchem.comphysiology.org In bovine species, the cluster of beta-defensin genes on chromosome 13, which includes BBD13, is primarily expressed in reproductive tissues. physiology.org Studies in mice have shown that Defb13 is expressed in the testis and, to a lesser degree, in the epididymis. researchgate.net This restricted basal expression pattern points towards specialized, non-inducible roles in reproductive function, potentially in sperm maturation and protection. vulcanchem.comphysiology.org The Human Protein Atlas also reports the expression of a human orthologue, DEFB131B, with the highest expression noted in the epididymis. proteinatlas.org
Inducible Expression: While DEFB13 has a prominent role in reproductive tissues, its expression can also be induced, a hallmark of antimicrobial peptides involved in active host defense. nih.gov The induction of beta-defensins is a critical component of the innate immune response, often triggered by pathogen-associated molecular patterns (PAMPs) such as lipopolysaccharide (LPS) from Gram-negative bacteria. physiology.orgmdpi.com For instance, the expression of Tracheal Antimicrobial Peptide (TAP), the first bovine beta-defensin discovered, is dramatically increased in tracheal epithelial cells following stimulation with bacteria or LPS. nih.gov Although direct studies extensively detailing the induction of DEFB13 in response to a wide array of microbial stimuli are less common than for hBD-2 or hBD-3, the presence of regulatory elements in the promoter regions of beta-defensin genes suggests a capacity for inducible expression. nih.gov Furthermore, the expression of some beta-defensins is developmentally regulated, with levels increasing during sexual maturation, which can be considered a form of programmed induction. vulcanchem.com
| Species | Gene Name | Primary Tissues with Basal Expression | Notes |
|---|---|---|---|
| Bovine | BBD13 | Reproductive tract (Testis) | Part of a cluster of beta-defensins on chromosome 13 with preferential expression in reproductive tissues. physiology.orgmdpi.com |
| Murine (Rat/Mouse) | Defb13 | Testis, Epididymis (lower level) | Weak expression has also been detected in the kidneys and colon. researchgate.net |
| Human | DEFB131B (Orthologue) | Epididymis | Data from the Human Protein Atlas indicates tissue-specific expression. proteinatlas.org |
| Porcine | DEFB13 (Homologs) | Testis | Expressed in both mature and young pig testes. vulcanchem.com |
The induction of beta-defensins is initiated by the recognition of microbial components or inflammatory signals by host cell receptors. This recognition triggers intracellular signaling cascades that culminate in the activation of transcription factors and subsequent gene expression.
Toll-like receptors are a key class of pattern recognition receptors that recognize conserved molecular patterns on pathogens and initiate innate immune responses. mdpi.compnas.org The activation of TLRs, particularly TLR2 (which recognizes components of Gram-positive bacteria like lipoteichoic acid) and TLR4 (the receptor for LPS from Gram-negative bacteria), is a well-established mechanism for the induction of other beta-defensins. mdpi.comasm.org Upon ligand binding, TLRs trigger downstream signaling pathways that lead to the expression of various immune response genes, including defensins. pnas.orgplos.org In bovine mammary epithelial cells, both TLR2 and TLR4 activation are implicated in the induction of beta-defensins. mdpi.com While direct experimental evidence specifically linking TLR2 and TLR4 activation to the induction of this compound is not extensively documented, the conservation of these pathways in regulating the defensin (B1577277) family suggests a probable role. For example, some pathogens like Mycoplasma bovis have been shown to evade the immune response by inhibiting the expression of TLR2 and TLR4, which in turn prevents the expression of beta-defensins. mdpi.com
The Nuclear Factor-kappa B (NF-κB) pathway is a central signaling hub in the regulation of inflammatory and immune responses, including the expression of many beta-defensins. nih.govaai.orgoup.com The promoter regions of numerous beta-defensin genes contain consensus binding sites for NF-κB transcription factors. nih.govaai.org Activation of TLRs often leads to the activation of the NF-κB pathway. mdpi.com This typically involves the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB), allowing NF-κB dimers (commonly p50/p65) to translocate to the nucleus and bind to promoter regions of target genes, thereby initiating transcription. mdpi.comnih.gov Studies on the bovine beta-defensin TAP have shown that its induction by LPS is mediated by NF-κB. nih.gov While the specific regulation of this compound by NF-κB has not been as thoroughly investigated, the fundamental role of this pathway in antimicrobial peptide expression across the beta-defensin family makes its involvement highly likely. nih.gov
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, comprising three main subfamilies—c-Jun N-terminal kinases (JNK), extracellular signal-regulated kinases (ERK), and p38 MAPKs—are also critically involved in regulating beta-defensin expression. mdpi.comjci.org These pathways can be activated by TLR stimulation and other cellular stressors, leading to the activation of various transcription factors. mdpi.com In bovine mammary epithelial cells, exposure to LPS triggers robust activation of the JNK, ERK, and p38 pathways, which is associated with a surge in beta-defensin expression. mdpi.com For other defensins, such as hBD-2 and hBD-3, specific MAPK inhibitors have been shown to block their induction, confirming the essential role of these kinases. aai.orgasm.org For instance, the induction of hBD-3 has been linked to the p38 pathway, while natural compounds that induce hBD-3 have been shown to act through EGFR-MAPK signaling cascades. jci.orgpnas.org The specific contribution of each MAPK subfamily (JNK, ERK, p38) to the regulation of this compound remains an area for further investigation.
The Signal Transducer and Activator of Transcription (STAT) proteins are another family of transcription factors crucial for cytokine signaling and immune regulation. aai.orgoup.com The STAT pathway can both positively and negatively regulate beta-defensin expression. For example, pro-inflammatory cytokines like Interferon-gamma (IFN-γ) can induce the expression of hBD-2 and hBD-3 through the activation of STAT-1. aai.orgnih.gov Conversely, Th2 cytokines such as Interleukin-4 (IL-4) and Interleukin-13 (IL-13) have been shown to negatively regulate the expression of these defensins. aai.orgoup.comnih.gov This suppression is mediated by the activation of STAT-6, which can interfere with STAT-1 and NF-κB signaling, partly through the induction of Suppressor of Cytokine Signaling (SOCS) proteins. aai.orgnih.gov The promoter region for hBD-3 contains putative binding sites for STAT-1. aai.org While these specific regulatory circuits have been defined for other beta-defensins, their direct role in modulating the expression of this compound is not yet fully characterized.
| Signaling Pathway | General Role in Beta-Defensin Regulation | Specific Findings Related to this compound |
|---|---|---|
| Toll-Like Receptor (TLR) | Recognize microbial patterns (e.g., LPS via TLR4, LTA via TLR2) to initiate signaling cascades for defensin induction. mdpi.compnas.org | Direct experimental evidence is limited. However, inhibition of TLR2/TLR4 has been shown to prevent beta-defensin expression, suggesting a likely regulatory role. mdpi.com |
| NF-κB Pathway | A key transcription factor activated by TLRs and inflammatory cytokines, binding to promoter regions of beta-defensin genes to drive expression. mdpi.comnih.gov | Specific studies on the DEFB13 promoter are not widely available, but the pathway is fundamental for the induction of many beta-defensins. nih.gov |
| MAPK Pathway (JNK, ERK, p38) | Activated by TLRs and other stimuli, these kinases regulate transcription factors involved in beta-defensin expression. mdpi.comjci.org | General studies in bovine models show MAPK activation leads to a surge in beta-defensins, but specific roles for each kinase in DEFB13 regulation are not detailed. mdpi.com |
| STAT Pathway (STAT-1, STAT-6) | Mediates cytokine signals; STAT-1 (via IFN-γ) can induce expression, while STAT-6 (via IL-4/IL-13) can suppress expression of certain beta-defensins. aai.orgoup.com | The direct impact of STAT-1 or STAT-6 signaling on this compound expression has not been specifically elucidated. |
Receptor-Mediated Signaling Pathways
Suppressor of Cytokine Signaling (SOCS) Protein Influence
Suppressor of Cytokine Signaling (SOCS) proteins are key negative regulators of cytokine signaling pathways, and they play a role in modulating the expression of beta-defensins. While direct studies on SOCS protein influence specifically on this compound are limited, research on other beta-defensins, such as human beta-defensin-2 (HBD-2) and -3 (HBD-3), provides valuable insights.
The Th2 cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13) have been shown to inhibit the induction of HBD-2 and HBD-3, which is mediated by Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ). aai.orgoup.comnih.gov This inhibitory effect is achieved through the activation of the STAT6 transcription factor, which in turn induces the expression of SOCS-1 and SOCS-3. aai.orgoup.comnih.govresearchgate.net These SOCS proteins then interfere with the STAT1 and NF-κB signaling pathways that are crucial for the TNF-α/IFN-γ-mediated induction of these beta-defensins. aai.orgoup.comnih.govresearchgate.net This suggests that SOCS proteins act as a negative feedback loop to control the inflammatory response and the expression of antimicrobial peptides. Targeting these pathways could represent a therapeutic strategy for diseases associated with β-defensin deficiency. aai.orgoup.comnih.gov
Transcriptional Factor Binding Sites
The regulation of beta-defensin gene expression is controlled by the binding of specific transcription factors to promoter regions. Analysis of the promoter regions of various beta-defensin genes has identified several consensus binding sites. For instance, the promoter for human beta-defensin 2 (hBD-2), a homolog of tracheal antimicrobial peptide (TAP), contains conserved binding sites for NF-κB and NF-IL6. nih.gov The activation of NF-κB is a critical step in the induction of hBD-2 in response to bacterial components like lipopolysaccharide (LPS). nih.govoup.com
Similarly, the promoter regions of rat β-defensins (RBD) -1 and -2 contain putative binding sites for transcription factors such as STAT5, IRF-3, IRF-7, NF-κB, and CEBP/β. nih.gov The promoter for human beta-defensin 3 (HBD-3) has STAT and interferon response elements, distinguishing it from the HBD-2 promoter which relies on NF-κB sites for bacterial induction. nih.gov The DEFB4A gene, which codes for hBD-2, has been shown to have binding sites for AP-1, ATF-2, c-Jun, and STAT1. genecards.org In the context of DEFB131, a human beta-defensin, NF-κB has been identified as a direct regulator necessary for its induction by lipoteichoic acid (LTA). plos.org
Table 1: Transcription Factor Binding Sites in Beta-Defensin Gene Promoters
| Gene | Transcription Factor Binding Sites |
|---|---|
| Human Beta-Defensin 2 (HBD-2/DEFB4A) | NF-κB, NF-IL6, AP-1, ATF-2, c-Jun, STAT1 nih.govoup.comgenecards.org |
| Rat Beta-Defensin 1 (RBD-1) | STAT5, IRF-3, IRF-7 nih.gov |
| Rat Beta-Defensin 2 (RBD-2) | NF-κB, CEBP/β nih.gov |
| Human Beta-Defensin 3 (HBD-3) | STAT, Interferon Response Elements nih.gov |
| Human Beta-Defensin 131 (DEFB131) | NF-κB plos.org |
Influence of Endogenous and Exogenous Stimuli
The expression of beta-defensins is highly responsive to a variety of stimuli, including cytokines, microbial products, and hormones. This dynamic regulation allows for a tailored immune response to different physiological and pathological conditions.
Cytokine and Chemokine Modulation (e.g., TNF-α, IFN-γ, IL-1β, IL-4, IL-10, IL-13)
Cytokines and chemokines are potent modulators of beta-defensin expression. Pro-inflammatory cytokines such as TNF-α and IFN-γ are known inducers of beta-defensin expression in various epithelial cells. aai.orgoup.comnih.gov For example, the combination of TNF-α and IFN-γ stimulates the expression of HBD-2 and HBD-3 in keratinocytes. aai.orgoup.comnih.gov IL-1β also drives the expression of DEFB4A in human trophoblast cells. frontiersin.org
Conversely, the Th2 cytokines IL-4 and IL-13 act as negative regulators of beta-defensin expression. aai.orgoup.comnih.govresearchgate.net They inhibit the TNF-α and IFN-γ-induced expression of HBD-2 and HBD-3. aai.orgoup.comnih.govresearchgate.net This down-regulation is mediated through the STAT6 signaling pathway. aai.orgresearchgate.net IL-10 has also been implicated in the regulation of beta-defensin expression. nih.gov The interplay between these pro-inflammatory and anti-inflammatory cytokines allows for a balanced immune response, preventing excessive inflammation while maintaining antimicrobial defense.
Microbial Components (e.g., Lipopolysaccharide, Lipoteichoic Acid, Peptidoglycans)
Microbial components are powerful inducers of beta-defensin expression. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a well-known stimulus for the upregulation of beta-defensins in various tissues. mdpi.comnih.gov For instance, LPS treatment induces the expression of beta-defensins in bovine mammary glands and circulating leukocytes. mdpi.com However, in some cells, like bovine alveolar macrophages, LPS does not affect beta-defensin expression despite inducing TNF-α production. nih.gov
Lipoteichoic acid (LTA), a component of the cell wall of Gram-positive bacteria, also stimulates beta-defensin expression. plos.orgmdpi.com In human prostate epithelial cells, LTA induces the expression of DEFB131 through the TLR2 and p38MAPK/NF-κB signaling pathways. plos.org Peptidoglycans, another component of bacterial cell walls, can also modulate beta-defensin expression. plos.org The recognition of these microbial patterns by pattern recognition receptors, such as Toll-like receptors (TLRs), initiates signaling cascades that lead to the transcriptional activation of beta-defensin genes. mdpi.com
Hormonal Regulation
Hormones, particularly sex hormones, have been shown to influence the expression of beta-defensins, especially in the reproductive tract. frontiersin.org Estrogen, for example, has been found to increase the expression of DEFB4A in primary human uterine epithelial cells. frontiersin.org In the ovine oviductal epithelium, estrogen also increases the expression of SBD1. frontiersin.org However, the effect of estrogen can be tissue-specific, as it appears to decrease DEFB4A expression in the human vagina when used alone. frontiersin.org The production of some beta-defensins, like ESP13.2 in macaques, is thought to be under the strict control of androgens, although direct evidence for hormonal regulation of DEFB13 is still emerging. oup.com Further research is needed to fully elucidate the influence of hormones like progesterone, growth hormone, and calcitonin on beta-defensin expression. mdpi.com
Epigenetic Modulations
Epigenetic mechanisms, including DNA methylation and histone modifications, play a significant role in regulating beta-defensin gene expression. mdpi.com DNA methylation, particularly hypermethylation of promoter regions, has been associated with the reduced expression of human beta-defensin genes DEFB1 and DEFB4 in cancer cells. frontiersin.org Conversely, inhibitors of DNA methyltransferases can induce the expression of beta-defensins in various cell types. mdpi.comfrontiersin.org
Histone modifications also influence beta-defensin expression. Histone deacetylase (HDAC) inhibitors have been shown to induce the expression of host defense peptides. frontiersin.org For example, HDAC1 has been identified as a key regulator of the constitutive expression of DEFB1 in lung epithelial cells. frontiersin.orgfrontiersin.org The interplay of these epigenetic modifications provides a dynamic layer of control over beta-defensin expression, allowing for rapid responses to environmental cues.
Table 2: Summary of Regulatory Factors for Beta-Defensin Expression
| Regulatory Factor | Effect on Beta-Defensin Expression | Key Molecules/Pathways |
|---|---|---|
| SOCS Proteins | Negative Regulation | SOCS-1, SOCS-3, STAT6 aai.orgoup.comnih.govresearchgate.net |
| Transcription Factors | Positive/Negative Regulation | NF-κB, STATs, AP-1, IRFs nih.govoup.comnih.govgenecards.orgplos.org |
| Pro-inflammatory Cytokines (TNF-α, IFN-γ, IL-1β) | Upregulation | STAT1, NF-κB aai.orgoup.comnih.govfrontiersin.org |
| Anti-inflammatory Cytokines (IL-4, IL-13) | Downregulation | STAT6 aai.orgoup.comnih.govresearchgate.net |
| Microbial Components (LPS, LTA, Peptidoglycans) | Upregulation | TLRs, NF-κB, p38 MAPK plos.orgmdpi.com |
| Hormones (Estrogen, Androgens) | Tissue-specific Regulation | frontiersin.orgoup.com |
| Epigenetic Modifications (DNA methylation, Histone acetylation) | Regulation | DNMTs, HDACs frontiersin.orgmdpi.comfrontiersin.org |
Spatiotemporal Expression Profiles
The expression of this compound (DEFB13) is not uniform throughout the body; instead, it follows specific patterns depending on the tissue, cell type, and developmental stage. This spatiotemporal regulation highlights its specialized roles in different physiological contexts.
This compound exhibits a distinct pattern of expression across various tissues and organs, with particularly high levels found in the male reproductive tract. In humans, its expression is predominantly found in the testis nih.gov. However, studies in other species show some variation. For instance, in rats, DEFB13 is preferentially expressed in the cauda epididymis, while in mice, it is more abundant in the corpus epididymis nih.gov.
Beyond the male reproductive system, DEFB13 expression has been detected in several other tissues, although often at lower levels. These include:
Mammary Glands: Expression of some beta-defensins has been noted in mammary glands, particularly in response to infection. mdpi.com While specific data for DEFB13 is limited, related beta-defensins are expressed in mammary epithelial cells. mdpi.comnih.gov
Testis and Epididymis: The testis and epididymis are primary sites of DEFB13 expression. nih.govresearchgate.net In rats, its expression is specifically high in the cauda epididymis, whereas in mice, it is higher in the corpus. nih.govplos.org In humans, the testis shows predominant expression. nih.gov
Gastrointestinal Tract: While some beta-defensins are well-characterized in the gut, specific expression of DEFB13 in the gastrointestinal tract is less prominent. aai.orgmdpi.comamegroups.org One study noted weak expression of a related defensin, Defb15, in the colon. researchgate.net
Skin: Beta-defensins are primarily expressed by keratinocytes in the skin. nih.gov They are crucial components of the skin's innate immune defense. frontiersin.orgacs.org
Respiratory Epithelia: Beta-defensins are expressed in the epithelial cells lining the respiratory tract, contributing to mucosal defense. researchgate.netaai.orgnih.govfrontiersin.org
Oral Mucosa: The epithelia of the oral cavity, including the gingiva and tongue, express beta-defensins as part of the innate defense against oral microbes. nih.govresearchgate.nettandfonline.commdpi.commdpi.com
Ocular Surface: The epithelial cells of the ocular surface, including the conjunctiva and cornea, express beta-defensins to protect against pathogens. nih.govmdpi.comspandidos-publications.comarchivesofmedicalscience.comresearchgate.net
Weak expression of DEFB13 has also been observed in the kidneys. researchgate.net
Table 1: Tissue and Organ-Specific Expression of this compound
| Tissue/Organ | Expression Level | Species Variation |
|---|---|---|
| Testis | High | Predominant site in humans. nih.gov |
| Epididymis | High | Preferential in rat cauda and mouse corpus. nih.gov |
| Kidney | Weak | Detected in rats. researchgate.net |
| Skin | Present | Expressed by epithelial cells. frontiersin.orgacs.org |
| Respiratory Epithelia | Present | Expressed by epithelial cells. researchgate.netaai.org |
| Oral Mucosa | Present | Found in gingival and tongue epithelia. nih.govtandfonline.com |
| Ocular Surface | Present | Expressed in conjunctival and corneal epithelia. spandidos-publications.com |
| Gastrointestinal Tract | Low/Weak | Weak expression of related defensins in colon. researchgate.net |
| Mammary Gland | Limited Data | Other beta-defensins present in epithelial cells. mdpi.com |
At the cellular level, this compound, like other beta-defensins, is primarily localized to epithelial cells and certain immune cells. This localization is critical for its function as a first-line defender at mucosal surfaces. researchgate.netfrontiersin.org
Epithelial Cells: Beta-defensins are predominantly produced and secreted by epithelial cells in various tissues, including the skin, oral cavity, and the respiratory, urogenital, and gastrointestinal tracts. frontiersin.orgacs.orgnih.govtandfonline.comnih.gov This strategic positioning allows them to act as a chemical barrier against invading pathogens. In the mammary gland, mammary epithelial cells (MECs) are the primary site of beta-defensin expression. mdpi.com Similarly, epithelial cells of the epididymis are responsible for secreting beta-defensins that coat spermatozoa. nih.gov
Immune Cells: While epithelial cells are the main producers, some beta-defensins are also expressed by immune cells. researchgate.netfrontiersin.org For example, beta-defensins can be found in monocytes, macrophages, and neutrophils, especially during an inflammatory response. mdpi.comnih.gov These peptides can also act as chemoattractants, recruiting immune cells like T-lymphocytes, monocytes, and dendritic cells to sites of infection. researchgate.net
Table 2: Cellular Localization of this compound
| Cell Type | Localization and Function |
|---|---|
| Epithelial Cells | Primary producers in skin, oral mucosa, respiratory, and reproductive tracts. frontiersin.orgacs.orgnih.gov Form a chemical barrier at mucosal surfaces. |
| Immune Cells | Expressed in monocytes, macrophages, and neutrophils. mdpi.comnih.gov Act as signaling molecules to recruit other immune cells. researchgate.net |
The expression of beta-defensins, including DEFB13, can be regulated during different developmental stages. This suggests roles beyond antimicrobial defense, potentially including developmental processes.
Expression of beta-defensins has been documented even before birth. mdpi.comfrontiersin.org In rats, the expression of several beta-defensin genes in the epididymis is developmentally regulated, with expression patterns changing as the animal reaches sexual maturation. physiology.orgresearchgate.net For example, some beta-defensin genes are expressed in the neonatal brain. researchgate.net
In sheep, the expression of beta-defensins in the embryo peaks just before birth. frontiersin.org Similarly, developmental changes in the expression of these genes have been observed in chicken embryos. frontiersin.org Bovine embryos also show expression of certain beta-defensins at very early stages, such as the 8-cell and 16-cell stages. frontiersin.org This early expression in what was once considered a sterile environment suggests that these peptides might play a role in regulating the maternally-derived microbiome during development or in other developmental processes. frontiersin.org
Molecular Mechanisms of Beta Defensin 13 Biological Activity
Direct Antimicrobial Mechanisms
The primary role of Beta-defensin 13, like other defensins, is its ability to directly kill or inhibit the growth of microorganisms. This is achieved through a multi-step process that begins with interaction with the microbial surface and often culminates in cell death.
Interaction with Microbial Membranes (e.g., Electrostatic Attraction, Lipid Binding)
The initial and critical step in the antimicrobial action of beta-defensins is their interaction with the microbial cell membrane. oup.com This interaction is largely driven by electrostatic forces. oup.commdpi.com Beta-defensins are cationic, meaning they carry a net positive charge, which facilitates their attraction to the negatively charged surfaces of microbial membranes. mdpi.comwikipedia.org
The negative charge on bacterial membranes is due to the presence of molecules such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic or lipoteichoic acids in Gram-positive bacteria. mdpi.comresearchgate.net Fungal membranes also present a net negative charge. This charge difference creates a strong electrostatic attraction between the positively charged this compound and the microbial surface. oup.com
Beyond simple electrostatic attraction, the amphipathic nature of defensins—possessing both hydrophobic and charged regions—allows for more specific interactions with the lipid components of the membrane. ebi.ac.ukfrontiersin.org The hydrophobic regions of the peptide can insert into the lipid bilayer, while the cationic regions interact with the anionic phospholipid head groups. ebi.ac.uk This dual interaction is crucial for the subsequent disruption of the membrane.
Membrane Permeabilization and Pore Formation
Following the initial binding, beta-defensins can disrupt the integrity of the microbial membrane through permeabilization and the formation of pores. mdpi.commdpi.com Several models have been proposed to explain this process:
Barrel-stave model: In this model, defensin (B1577277) peptides insert themselves perpendicularly into the membrane, assembling into a barrel-like structure that forms a pore. jmb.or.kr
Toroidal pore model: Here, the defensin peptides, along with the lipid molecules, bend to form a continuous pore where the water core is lined by both the peptides and the lipid head groups. jmb.or.kr
Carpet-like mechanism: In this scenario, the defensins accumulate on the surface of the membrane, forming a "carpet." ebi.ac.uk Once a threshold concentration is reached, this carpet disrupts the membrane in a detergent-like manner, leading to the formation of micelles and subsequent membrane collapse. ebi.ac.ukfrontiersin.org
The formation of these pores or channels leads to the leakage of essential intracellular components, such as ions (e.g., potassium) and ATP, disrupting the electrochemical gradient across the membrane and ultimately causing cell death. oup.comwikipedia.org
Disruption of Microbial Intracellular Processes (e.g., Nucleic Acid Synthesis, Signaling)
While membrane disruption is a primary mechanism, evidence suggests that beta-defensins can also exert their antimicrobial effects by entering the microbial cell and interfering with essential intracellular processes. mdpi.comjmb.or.kr After permeabilizing the membrane, defensins can translocate into the cytoplasm. jmb.or.kr
Once inside, their cationic nature allows them to bind to negatively charged intracellular molecules, such as DNA and RNA, thereby inhibiting nucleic acid synthesis. mdpi.com They may also interfere with protein synthesis and the function of crucial enzymes. immunopathol.com Some studies suggest that defensins can disrupt intracellular signaling pathways, further compromising the microbe's viability. mdpi.com It is often a combination of membrane permeabilization and the disruption of these internal processes that leads to microbial death. mdpi.comresearchgate.net
Non-Lytic Antimicrobial Modalities
In some cases, beta-defensins can inhibit microbial growth without causing lysis or complete membrane disruption. One such non-lytic mechanism involves the inhibition of microbial cell wall synthesis. For instance, studies on human beta-defensin 3 (hBD-3) have shown that it can interfere with the machinery responsible for building the bacterial cell wall. plos.org Another proposed non-lytic mechanism is the formation of net-like structures that entrap bacteria, as observed with human beta-defensin 1 (hBD1). plos.org While specific research on this compound's non-lytic actions is limited, the general mechanisms observed in other beta-defensins suggest potential avenues for its function.
Spectrum of Antimicrobial Efficacy (e.g., Gram-Positive Bacteria, Gram-Negative Bacteria, Fungi, Enveloped Viruses)
Beta-defensins, as a class, are known for their broad-spectrum antimicrobial activity. oup.comfrontiersin.org They are effective against a wide range of pathogens, including:
Gram-positive bacteria: Such as Staphylococcus aureus. mdpi.commdpi.com
Gram-negative bacteria: Including Escherichia coli and Pseudomonas aeruginosa. oup.commdpi.com
Fungi: For example, Candida albicans. mdpi.comfrontiersin.org
Enveloped viruses: Defensins can directly interact with viral envelopes, leading to their disruption, or interfere with the viral entry process. jmb.or.krnih.gov
The peptide encoded by the gene for murine beta-defensin 14, which is homologous to human beta-defensin 3, demonstrates salt-resistant and broad-spectrum antimicrobial activity. asm.org While comprehensive data specifically for this compound is still emerging, its structural similarity to other well-characterized beta-defensins suggests a similarly broad range of efficacy.
Immunomodulatory Mechanisms
Beyond their direct antimicrobial effects, beta-defensins are increasingly recognized as important modulators of the host immune response, bridging the innate and adaptive immune systems. nih.govoup.com They can influence the activity of various immune cells through several mechanisms.
Beta-defensins can act as chemoattractants, recruiting immune cells to the site of infection or inflammation. frontiersin.orgmdpi.com They have been shown to attract:
Immature dendritic cells mdpi.com
Memory T-cells mdpi.com
Monocytes mdpi.com
Macrophages mdpi.com
Neutrophils mdpi.com
This chemotactic activity is often mediated through interaction with chemokine receptors, such as CCR6 and CCR2. mdpi.com By recruiting these cells, beta-defensins help to initiate and amplify the adaptive immune response.
Furthermore, beta-defensins can modulate the production of cytokines, which are signaling molecules that regulate inflammation and immune responses. mdpi.com They can induce the release of both pro-inflammatory and anti-inflammatory cytokines, depending on the context and cell type. mdpi.commdpi.com For example, they can stimulate macrophages to produce tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs), such as IL-1β and IL-10. mdpi.com Some beta-defensins have also been shown to suppress inflammatory responses by inhibiting Toll-like receptor (TLR) signaling pathways. frontiersin.orgnih.gov This dual functionality allows beta-defensins to not only help clear pathogens but also to regulate the ensuing inflammation to prevent excessive tissue damage.
Chemotactic Activity and Immune Cell Recruitment
A pivotal function of this compound is its ability to act as a chemoattractant, recruiting various immune cells to sites of infection or inflammation. frontiersin.org This process is fundamental to initiating a robust immune response.
Beta-defensins are known to be chemotactic for a diverse array of immune cells. wikipedia.org They can attract immature dendritic cells and memory T-lymphocytes, which are crucial for bridging the innate and adaptive immune systems. researchgate.net Specifically, human beta-defensin 2 (hBD-2) and human beta-defensin 3 (hBD-3), which share structural and functional similarities with other beta-defensins, have been shown to be chemotactic for monocytes, macrophages, and neutrophils. physiology.orgnih.gov Overexpression of DEFB131 in human prostate epithelial cells has been demonstrated to significantly induce chemotactic activity in THP-1 monocytes. plos.org
Furthermore, beta-defensins can induce the activation and degranulation of mast cells. wikipedia.orgebi.ac.uk Human beta-defensin 3 (hBD-3) has also been found to activate natural killer (NK) cells, leading to the secretion of interferon-gamma (IFN-γ) and enhanced killing of target cells. frontiersin.org This broad recruitment of immune cells underscores the role of beta-defensins as "alarmins" that signal cellular danger and mobilize a coordinated defense. frontiersin.org
The chemotactic effects of beta-defensins are mediated through their interaction with specific cell surface receptors. One of the key receptors involved is the C-C chemokine receptor 6 (CCR6), which is expressed on immature dendritic cells and memory T cells. researchgate.net Beta-defensins can competitively bind to CCR6, thereby mimicking the action of the receptor's natural chemokine ligand, CCL20. researchgate.net This interaction is sensitive to pertussis toxin, indicating the involvement of G-protein coupled receptor signaling pathways. researchgate.netmdpi.com
In addition to CCR6, beta-defensins, particularly hBD-2 and hBD-3, can activate mast cells through the Mas-related gene X2 (MrgX2), a G protein-coupled receptor. scienceopen.comnih.gov This activation leads to mast cell degranulation and the release of inflammatory mediators. scienceopen.comnih.gov The interaction with these receptors allows beta-defensins to precisely control the migration and activation of specific immune cell populations.
Recruitment of Dendritic Cells, Monocytes, T-Lymphocytes, Mast Cells, NK Cells
Modulation of Cytokine and Chemokine Production
This compound can significantly influence the inflammatory milieu by modulating the production of various cytokines and chemokines. plos.org Overexpression of DEFB131 in human prostate epithelial cells leads to a marked increase in the messenger RNA (mRNA) and protein secretion of several pro-inflammatory cytokines, including Interleukin-1 alpha (IL-1α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-12 alpha (IL-12α). plos.org
Furthermore, the expression of several chemokines is also upregulated, such as CCL20, CCL22, and CXCL8 (also known as IL-8). plos.org The induction of these signaling molecules can further amplify the immune response by recruiting additional immune cells to the site of inflammation. plos.org For instance, the increased production of CXCL8 is known to be a potent chemoattractant for neutrophils and lymphocytes. plos.org This modulation of cytokine and chemokine networks highlights the central role of this compound in orchestrating the local inflammatory response.
Table 1: Cytokines and Chemokines Modulated by Beta-Defensin 131 Overexpression
| Category | Molecule | Function |
|---|---|---|
| Cytokines | IL-1α | Pro-inflammatory, pyrogenic |
| IL-1β | Pro-inflammatory, pyrogenic | |
| IL-6 | Pro-inflammatory, pyrogenic | |
| IL-12α | Promotes T-cell and NK cell activity | |
| Chemokines | CCL20 | Chemoattractant for lymphocytes and dendritic cells |
| CCL22 | Chemoattractant for T-lymphocytes | |
| CXCL8 (IL-8) | Chemoattractant for neutrophils and lymphocytes |
Data derived from studies on DEFB131 overexpression in human prostate epithelial cells. plos.org
Enhancement of Phagocytosis
In addition to recruiting immune cells, beta-defensins can also enhance their effector functions, such as phagocytosis. wikipedia.org Studies have shown that beta-defensins can improve the capacity of macrophages to engulf and clear pathogens. wikipedia.org For example, flounder beta-defensin has been demonstrated to significantly enhance the phagocytic ability of leukocytes from the head kidney and spleen. nih.gov More specifically, human beta-defensin 2 and 3 have been found to promote the phagocytosis of Pseudomonas aeruginosa by macrophages. researchgate.net This enhancement of phagocytosis is a critical mechanism for the efficient removal of invading microorganisms and cellular debris.
Cross-Talk with Adaptive Immune Responses
Beta-defensins serve as a crucial link between the innate and adaptive immune systems. wikipedia.orgplos.org By recruiting and activating antigen-presenting cells (APCs) like dendritic cells and monocytes, they facilitate the initiation of an adaptive immune response. physiology.orgnih.gov For instance, murine beta-defensin 2 can stimulate the maturation of immature dendritic cells, leading to subsequent T-cell stimulation. nih.gov Human beta-defensin 3 has been shown to activate APCs through Toll-like receptors 1 and 2 (TLR1/2), leading to the upregulation of co-stimulatory molecules such as CD80 and CD86. physiology.orgnih.gov
This activation of APCs is essential for the presentation of microbial antigens to T-lymphocytes, thereby triggering a specific and long-lasting adaptive immune response. nih.gov The ability of this compound to induce the production of IL-12, a key cytokine in the T-helper 1 (Th1) response, further supports its role in shaping the adaptive immune landscape. plos.org
Dual Pro-inflammatory and Anti-inflammatory Effects
Beta-defensins can exhibit both pro-inflammatory and anti-inflammatory properties, a duality that is often dependent on the concentration and the specific inflammatory context. frontiersin.orgnih.gov At lower concentrations, beta-defensins typically act as chemoattractants and activators of immune cells, thus promoting an inflammatory response to clear infections. frontiersin.orgphysiology.org The induction of pro-inflammatory cytokines and chemokines by this compound, as discussed earlier, is a clear example of its pro-inflammatory potential. plos.org
Conversely, under certain conditions, beta-defensins can exert anti-inflammatory effects. nih.gov For instance, human beta-defensin 3 has been shown to suppress the production of pro-inflammatory cytokines like TNF-α and IL-6 in macrophages stimulated with lipopolysaccharide (LPS). frontiersin.orgnih.gov This suppressive effect may be due to the sequestration of the inflammatory stimulus or through the activation of anti-inflammatory signaling pathways. nih.gov This dual functionality allows beta-defensins to finely tune the immune response, promoting inflammation when necessary and contributing to its resolution to prevent excessive tissue damage. frontiersin.org
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Methodologies for Beta Defensin 13 Research
Genomic and Transcriptomic Analysis Techniques
Computational Gene Prediction and Annotation
The identification and characterization of beta-defensin genes, including those encoding for Beta-defensin 13 (DEFB113), often begin with computational approaches. These in silico methods are essential for scanning entire genomes to predict the location and structure of genes. ul.ieresearchgate.net Gene prediction algorithms are utilized to identify open reading frames (ORFs) and other genomic features characteristic of defensin (B1577277) genes. ul.iegenscript.com
A comparative genomics strategy is frequently employed, where the genome of the species of interest is compared against a well-annotated reference genome from a related species. ul.ieresearchgate.net For instance, the bovine genome has been used as a reference to identify and annotate β-defensin genes in the sheep genome. ul.ieresearchgate.net This process involves searching for orthologous sequences with high similarity (e.g., >70%) to known β-defensin genes. ul.ieresearchgate.net
Once potential gene sequences are identified, they are further analyzed and annotated. This includes predicting the amino acid sequence from the gene's coding sequence and comparing it to known defensin protein sequences in databases like GenBank. genscript.comagriculturejournals.cz The annotation process also involves identifying key features such as the characteristic six-cysteine motif that defines β-defensins. asm.org In some cases, this computational analysis is part of a larger annotation pipeline, such as the NCBI eukaryotic genome annotation pipeline, which uses methods like Gnomon for gene prediction. genscript.com
Quantitative Gene Expression Analysis (e.g., RT-qPCR)
Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a widely used technique to measure the expression levels of beta-defensin genes, including DEFB113, in various tissues and under different conditions. agriculturejournals.cznih.govspandidos-publications.com This method allows for the sensitive and specific quantification of mRNA transcripts, providing insights into where and when these defensins are produced. agriculturejournals.czspandidos-publications.com
The process begins with the extraction of total RNA from the tissue of interest. This RNA is then reverse-transcribed into complementary DNA (cDNA), which serves as the template for the qPCR reaction. agriculturejournals.czspandidos-publications.com Gene-specific primers are designed based on known sequences from databases like GenBank to amplify the target defensin gene. agriculturejournals.cz The specificity of the amplification is often confirmed by melt curve analysis and direct sequencing of the PCR products. agriculturejournals.cz
To ensure accurate quantification, the expression of the target gene is typically normalized to one or more stably expressed reference genes, also known as housekeeping genes, such as β-actin or GAPDH. agriculturejournals.czspandidos-publications.com The relative expression levels are then calculated, often using the ΔΔCq method, and can be presented as fold changes. spandidos-publications.com This technique has been instrumental in determining the tissue distribution of various porcine β-defensins and in studying the downregulation of defensin genes during infections like SARS-CoV-2. agriculturejournals.czmedrxiv.org
| Parameter | Description | Reference |
| Template | cDNA reverse transcribed from total RNA | agriculturejournals.czspandidos-publications.com |
| Target Genes | Beta-defensin genes (e.g., DEFB1, DEFB4A, DEFB109) | spandidos-publications.com |
| Reference Genes | β-actin, GAPDH | agriculturejournals.czspandidos-publications.com |
| Quantification Method | SYBR-Green based qPCR | spandidos-publications.com |
| Analysis Method | ΔΔCq method for relative quantification | spandidos-publications.com |
| Confirmation | Melt curve analysis, sequencing of amplicons | agriculturejournals.cz |
Proteomic and Structural Biology Approaches
Peptide Synthesis and Purification
The production of this compound for research purposes often relies on chemical peptide synthesis, particularly solid-phase peptide synthesis (SPPS). acs.orgnih.govdiva-portal.org This method allows for the stepwise addition of amino acids to a growing peptide chain that is attached to a solid resin support. diva-portal.org Two common strategies for SPPS are Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, which refer to the type of protecting group used for the α-amino group of the amino acids. acs.orgdiva-portal.org
Following synthesis, the crude peptide is cleaved from the resin and deprotected. The resulting linear peptide must then be folded to form the correct disulfide bridges that are characteristic of the β-defensin structure. mdpi.com This oxidative folding process can be challenging and may result in a mixture of products with different disulfide bond connectivities. mdpi.com
Purification of the synthesized and folded peptide is a critical step to obtain a homogenous product for functional and structural studies. nih.govspandidos-publications.com Reversed-phase high-performance liquid chromatography (RP-HPLC) is a standard method used for this purpose. mdpi.compnas.org The purity and correct mass of the final peptide are typically confirmed by analytical RP-HPLC and mass spectrometry. mdpi.comspandidos-publications.com
Protein Structure Determination
Determining the three-dimensional structure of this compound and related defensins is crucial for understanding their function. The primary methods used for this are X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. pnas.orgrcsb.orgpdbj.org
NMR spectroscopy is performed on the defensin in solution and can provide detailed information about the protein's fold, including the connectivity of disulfide bonds. pnas.orgrcsb.orgpdbj.org The structures of several human β-defensins, such as hBD-1, hBD-2, and hBD-3, have been solved using NMR. rcsb.orgpdbj.org These studies have revealed a conserved tertiary structure consisting of a short helical segment followed by a three-stranded antiparallel β-sheet, despite low sequence similarity among them. rcsb.orgpdbj.org
X-ray crystallography, another powerful technique, has also been used to determine the structures of defensin mutants at high resolution. rcsb.org This method involves crystallizing the protein and then analyzing the diffraction pattern of X-rays passing through the crystal. rcsb.org Structural studies have been essential in confirming the characteristic β-defensin fold, which is stabilized by three intramolecular disulfide bonds. pnas.orgrcsb.org
| Method | Description | Key Findings for β-Defensins | Reference |
| NMR Spectroscopy | Determines the structure of proteins in solution. | Revealed a conserved fold with a short helix and a three-stranded antiparallel β-sheet. Confirmed disulfide bond connectivity. | pnas.orgrcsb.orgpdbj.org |
| X-ray Crystallography | Determines the structure of proteins in a crystalline state at high resolution. | Provided detailed structural information for defensin mutants, verifying disulfide topology. | rcsb.org |
Functional Assays for Antimicrobial Activity (e.g., Membrane Permeabilization Assays)
A key function of this compound is its antimicrobial activity, which is evaluated through various functional assays. A common method is the colony forming unit (CFU) reduction assay, where bacteria are incubated with different concentrations of the defensin, and the number of surviving bacteria is counted. pnas.orgmdpi.com
The mechanism by which β-defensins kill microbes often involves interaction with and disruption of the bacterial membrane. mdpi.comfrontiersin.org Membrane permeabilization assays are therefore crucial for understanding their mode of action. These assays can assess the permeabilization of both the outer and inner membranes of Gram-negative bacteria. frontiersin.orgasm.org
One such assay uses the fluorescent probe 1-N-phenylnaphthylamine (NPN), which fluoresces when it enters the hydrophobic environment of a damaged bacterial outer membrane. frontiersin.orgasm.org Another approach involves monitoring the efflux of fluorescent dyes, such as carboxyfluorescein, from liposomes (artificial vesicles) upon exposure to the defensin, which indicates membrane disruption. plos.org The SYTOX Green assay is also used, where a dye enters and stains the DNA of bacteria only when their plasma membrane is compromised. asm.orgfrontiersin.org These assays have shown that while some defensins act by permeabilizing membranes, others can have antimicrobial effects at non-permeabilizing concentrations. mdpi.com
| Assay Type | Principle | Application in Defensin Research | Reference |
| Colony Forming Unit (CFU) Reduction | Measures the reduction in viable bacterial colonies after treatment with the defensin. | To determine the bactericidal potency of defensins against various bacterial strains. | pnas.orgmdpi.com |
| NPN Uptake Assay | Measures the fluorescence of NPN as it enters the permeabilized outer membrane of Gram-negative bacteria. | To assess outer membrane permeabilization by defensins. | frontiersin.orgasm.org |
| Liposome Leakage Assay | Monitors the release of a fluorescent dye from liposomes to measure membrane disruption. | To study the direct effect of defensins on lipid membranes. | plos.org |
| SYTOX Green Assay | A fluorescent dye enters and stains the DNA of cells with compromised plasma membranes. | To quantify membrane permeabilization in bacteria. | asm.orgfrontiersin.org |
| Propidium Iodide (PI) Staining | PI enters and stains cells with damaged membranes, allowing for quantification by flow cytometry. | To assess membrane integrity and cell viability after defensin treatment. | mdpi.com |
Immunological and Cellular Assays
Cell Culture Models for Expression and Regulation Studies
Cell culture models are fundamental tools for studying the expression and regulation of this compound under controlled laboratory conditions. Epithelial cells are a primary source of beta-defensins, and various cell lines are employed to mimic the in vivo environment. ebi.ac.uk
Prostate epithelial cell lines, such as RWPE-1, have been utilized to study the expression of defensins. For instance, studies have shown that DEFB131 expression in RWPE-1 cells can be regulated by components of bacterial cell walls, like lipoteichoic acid (LTA), through signaling pathways involving Toll-like Receptor 2 (TLR2). plos.org Keratinocytes, which form the outer layer of the skin, are another critical model. Research on human beta-defensins (hBDs) has demonstrated that treating primary keratinocytes with certain defensins can increase the expression of various proinflammatory mediators. nih.gov Gingival epithelial cells and dendritic cells are also used to investigate coordinated responses to oral bacteria, showing upregulation of beta-defensins upon bacterial stimulation. researchgate.net
The immortalized cell line K562 is also noted as a biosample for DEFB113 research. genecards.org The expression of beta-defensins in these models is often inducible, typically remaining at low levels until stimulated by inflammatory mediators or microbial products. frontiersin.org This inducibility is a key aspect of their function as "alarmins," which are endogenous molecules that signal tissue and cell damage. frontiersin.org
Table 1: Examples of Cell Culture Models in Beta-Defensin Research
| Cell Line/Model | Cell Type | Research Focus | Key Findings |
|---|---|---|---|
| RWPE-1 | Prostate Epithelial Cells | Regulation of DEFB131 expression | Expression is regulated by LTA via TLR2 and NF-κB pathways. plos.org |
| Primary Keratinocytes | Epidermal Cells | Proinflammatory effects | Treatment with hBD-2, -3, and -4 increases expression of proinflammatory mediators. nih.gov |
| Gingival Epithelial Cells (GECs) | Oral Epithelial Cells | Coordinated immune response | Upregulation of hBD2 and hBD3 in response to bacterial stimulation. researchgate.net |
Chemotaxis Assays
Chemotaxis assays are vital for determining the ability of this compound to recruit immune cells to sites of infection or inflammation. This chemoattractant property links the innate and adaptive immune systems. researchgate.net These assays typically measure the migration of specific cell types toward a defensin gradient.
A common method is the use of a multi-well chamber system, such as the Transwell or ChemoTx system. asm.orgmdpi.complos.orgpnas.org In this setup, the defensin peptide is placed in a lower chamber, and the immune cells of interest are placed in an upper chamber, separated by a porous membrane. The number of cells that migrate through the membrane toward the defensin is then quantified. mdpi.com
Studies have shown that various beta-defensins can attract a range of immune cells, including immature dendritic cells, memory T cells, monocytes, and neutrophils, often at low concentrations. frontiersin.orgresearchgate.net Specifically, overexpression of DEFB131 in RWPE-1 prostate epithelial cells was found to markedly induce the chemotactic activity of THP-1 monocytes. plos.org The structural integrity of the defensin, particularly its disulfide bonds, is often crucial for its chemotactic function. pnas.org
Table 2: Research Findings from Beta-Defensin Chemotaxis Assays
| Defensin Studied | Cell Type Attracted | Assay System | Key Finding |
|---|---|---|---|
| DEFB131 (overexpressed) | THP-1 Monocytes | Not specified | Significantly induced monocyte chemotaxis. plos.org |
| Human β-defensins (general) | Immature Dendritic Cells, Memory T Cells | Transwell assay | Defensins recruit immune cells by interacting with chemokine receptors like CCR6. researchgate.net |
| Bovine Neutrophil β-Defensin 3 (BNBD3) | Bovine Immature Dendritic Cells (iDCs) | ChemoTx System | Demonstrated dose-dependent chemotactic activity for iDCs. asm.org |
Cytokine/Chemokine Profiling
Cytokine and chemokine profiling is used to assess how this compound modulates the inflammatory response by inducing the production of these signaling molecules. Beta-defensins can function indirectly by stimulating other cells, such as epithelial cells, to produce a cascade of cytokines and chemokines, thereby amplifying the immune response. frontiersin.orgnih.gov
Overexpression of DEFB131 in RWPE-1 prostate cells was shown to significantly enhance the mRNA accumulation and protein secretion of cytokines like Interleukin-1 alpha (IL-1α), IL-1β, IL-6, and IL-12α, as well as chemokines such as CCL20, CCL22, and CXCL8 (IL-8). plos.org This induction was linked to the TLR2/NF-κB signaling pathway. plos.org Similarly, studies on human keratinocytes exposed to other beta-defensins (hBD-2, -3, -4) revealed increased gene expression and protein production of IL-6, IL-10, IP-10 (CXCL10), CCL2, and CCL20. frontiersin.org
The techniques used for this profiling often include quantitative real-time PCR (qRT-PCR) to measure mRNA levels and enzyme-linked immunosorbent assays (ELISA) or multiplex assays to quantify secreted protein levels. plos.orgnih.gov This profiling reveals a complex, sometimes dichotomous, role for defensins, which can be both pro-inflammatory and, in some contexts, anti-inflammatory. frontiersin.orgnih.gov For example, while hBD3 can induce pro-inflammatory cytokines in monocytes, it has also been shown to suppress cytokine responses in macrophages when stimulated with LPS. frontiersin.org
Gene Knockout/Knockdown Models (e.g., Murine models)
To understand the in vivo function of this compound, researchers utilize gene knockout (KO) or knockdown models, predominantly in mice, due to the functional redundancy among defensin genes. oup.com These models allow for the study of the physiological consequences of the absence or reduction of a specific defensin.
A study involving the deletion of a cluster of nine murine beta-defensin genes on chromosome 8, which included Defb13, resulted in male infertility. oup.complos.org The affected mice exhibited sperm with reduced motility, increased fragility, and a reduced ability to fertilize. royalsocietypublishing.org This highlights a specific, non-redundant role for this cluster of defensins in male reproductive function. oup.com
Single-gene knockout mice have also been developed. For example, Defb1 knockout mice were found to have a higher incidence of spontaneous bacteriuria and delayed clearance of Haemophilus influenzae from the lungs, demonstrating its role in urinary tract and respiratory defense. oup.complos.orgasm.org While a specific single-gene knockout model for Defb13 was not detailed in the provided context, commercial services offer the generation of custom murine models, including KO and conditional KO (cKO) mice for DEFB113, using technologies like CRISPR/Cas9. genecards.org These models are invaluable for dissecting the specific contributions of DEFB13 to host defense and other physiological processes. oup.comnih.gov
In Vitro and Ex Vivo Experimental Systems
A variety of in vitro and ex vivo experimental systems are employed to dissect the molecular mechanisms underlying the functions of this compound. These systems provide a controlled environment to study specific interactions and cellular responses.
In vitro systems are essential for detailed mechanistic studies. For example, the signaling pathways involved in DEFB131 induction have been elucidated using prostate epithelial cell cultures. These studies demonstrated the involvement of the TLR2/NF-κB and p38 MAPK pathways upon stimulation with bacterial components. plos.org Antimicrobial activity assays, such as radial diffusion assays, are standard in vitro methods to directly test the bactericidal capacity of defensin peptides against various pathogens. plos.orgasm.org Furthermore, in vitro experiments have shown that human beta-defensins can activate antigen-presenting cells through Toll-like receptors (TLRs), linking them to the adaptive immune response. nih.govfrontiersin.org
Ex vivo models use tissues or cells taken directly from an organism and studied in a laboratory setting. This approach provides a context that is closer to the physiological state than isolated cell lines. For example, research on bovine mammary glands has investigated the expression of various beta-defensins, including the bovine ortholog of DEFB13, in response to infection or bacterial components like LPS. mdpi.com These studies help to understand the role of defensins in local tissue defense, such as in preventing mastitis. mdpi.com Similarly, analysis of tissues from gene-knockout mice, such as the bladder or lungs, provides an ex vivo platform to assess the impact of defensin deficiency on bacterial clearance and immune cell infiltration. plos.orgasm.org
Future Research Directions and Translational Perspectives
Elucidation of Species-Specific Functional Divergence
Beta-defensins exhibit considerable diversity across species, a result of evolutionary pressures and adaptation to different pathogens. physiology.org The number of β-defensin genes can vary significantly, with estimates ranging from 14 in chickens to 57 in cattle, and 48 in humans. nih.govresearchgate.net This genetic expansion, particularly in ruminants, suggests a divergence in their mechanisms of action. nih.gov For instance, bovine β-defensin genes are organized into four distinct clusters on different chromosomes, with the cluster on chromosome 13 being primarily expressed in the reproductive tract of healthy bulls. mdpi.comresearchgate.net This indicates a constitutive, non-infection-related role. researchgate.net
The functional implications of these species-specific differences are only beginning to be understood. nih.gov While human β-defensins have been extensively studied, research on their orthologs in other species, like the bovine neutrophil β-defensins 1-13 (BNBD1-13), reveals both conserved and unique functions. mdpi.com Comparative genomic and functional analyses are crucial to unraveling these distinctions. For example, defensin-like (DEFL) peptides in plants, which share structural similarities with animal defensins, act as pollen tube attractants, highlighting a role in reproduction. plos.org Understanding the evolutionary trajectory and functional diversification of DEFB13 across different species will be pivotal for its application in both veterinary and human medicine.
Table 1: Species-Specific Expression and Function of Beta-Defensin 13 Orthologs
| Species | Gene/Protein Name | Primary Expression Site(s) | Known/Proposed Function(s) |
| Bovine | Bovine Neutrophil β-defensin 13 (BNBD13) | Neutrophils, Mammary gland | Antimicrobial activity against mastitis pathogens. mdpi.com |
| Bovine | β-defensin gene cluster B (on chromosome 13) | Reproductive tract of bulls | Constitutive expression, potential role in reproduction. researchgate.net |
| Human | DEFB13 (Beta-defensin 113) | - | Part of the defensin (B1577277) family of antimicrobial peptides. genecards.org |
Investigation of Novel Regulatory Pathways and Post-Translational Modifications
The regulation of β-defensin expression is complex and not fully understood. physiology.org The Toll-like receptor (TLR)/nuclear factor-kappa B (NF-κB) signaling pathway is a key player in inducing β-defensin expression in response to pathogens. mdpi.com However, alternative pathways, including the mitogen-activated protein kinase (MAPK) pathway, are also significantly involved. mdpi.com For example, in bovine mammary epithelial cells, lipopolysaccharide (LPS) exposure triggers the MAPK pathway, leading to increased β-defensin expression. mdpi.com
Furthermore, cytokines like IL-4 and IL-13 can negatively regulate the induction of some β-defensins by interfering with STAT-1 and NF-κB signaling. aai.org Hormonal regulation also plays a role, as seen with the androgen-dependent expression of certain β-defensins in the rat epididymis. physiology.org
Post-translational modifications (PTMs) are critical for the function of many peptides, and β-defensins are no exception. While the characteristic three disulfide bonds are crucial for their stable structure, other PTMs like glycosylation have been identified and can influence function. physiology.orguniprot.org For instance, the highly glycosylated human β-defensin 126 (DEFB126) is involved in sperm function, with its O-linked oligosaccharides providing a negative surface charge. uniprot.org Research into chicken β-defensins has revealed N-terminal glutaminyl cyclization and C-terminal amidation, which can enhance antibacterial potency. asm.org A deeper dive into the specific PTMs of DEFB13 and their impact on its activity is a promising avenue for future research.
Deeper Understanding of Mechanistic Roles in Complex Biological Systems
Beyond their direct antimicrobial actions, β-defensins are increasingly recognized for their immunomodulatory functions, acting as a bridge between the innate and adaptive immune systems. physiology.orgmdpi.com They can attract immune cells like immature dendritic cells and memory T cells to sites of infection. mdpi.commdpi.com For example, some bovine β-defensins exhibit chemotactic activity for immature dendritic cells. mdpi.com
The mechanisms by which β-defensins exert their effects are multifaceted. They can disrupt microbial membranes through electrostatic interactions, leading to permeabilization and cell death. mdpi.comfrontiersin.org Some defensins can also inhibit the synthesis of the bacterial cell wall. physiology.org In the context of viral infections, such as HIV, β-defensins can inhibit replication by interacting with viral glycoproteins or down-regulating co-receptors. mdpi.comfrontiersin.org
The role of β-defensins extends to maintaining homeostasis within the microbiome. frontiersin.org Their expression can be influenced by the microbial composition at various body sites, and in turn, they help shape these microbial communities. frontiersin.org Understanding how DEFB13 participates in these complex interactions within different biological systems, such as the reproductive tract and the mammary gland, is essential for a comprehensive view of its function.
Development of Mechanistically-Driven Therapeutic Strategies
The multifaceted nature of β-defensins, including DEFB13, presents exciting opportunities for the development of novel therapeutic strategies. mdpi.comimmunopathol.com
Adjuvant Design: Beta-defensins have shown potential as vaccine adjuvants. physiology.org They can enhance the immune response to antigens, contributing to the establishment of a beneficial Th1 response through dendritic cell activation and increased cytokine expression. physiology.org Their ability to facilitate the delivery of antigens to antigen-presenting cells further supports their use in vaccine design. physiology.org In silico studies have explored the use of β-defensins as adjuvants in multi-epitope vaccine constructs against various pathogens. mdpi.commdpi.comresearchgate.net
Antimicrobial Peptide Engineering: The structure-activity relationship of β-defensins is a key area of research for designing new antimicrobial agents. asm.org Studies on human β-defensin 3 have shown that its antimicrobial and chemotactic activities can be dissected by engineering its disulfide bridges. pnas.org By creating analogs and fragments of β-defensins, researchers aim to develop peptides with enhanced antimicrobial potency and reduced cytotoxicity. acs.orgnih.gov Understanding the critical regions for bactericidal activity can lead to the design of shorter, more potent synthetic antibiotics. asm.org Modifications such as glycosylation and lipidation are also being explored to improve the efficacy of antimicrobial peptides. mdpi.com
Addressing Research Gaps and Challenges in this compound Studies
Despite the growing body of research, several gaps and challenges remain in the study of this compound.
In Vivo Efficacy: While many studies have demonstrated the in vitro antimicrobial and immunomodulatory activities of β-defensins, there is a need for more in vivo studies to confirm these effects in a complex biological environment. mdpi.com The presence of serum, milk, and other biological components can influence the activity of these peptides. mdpi.com
Functional Redundancy: The large number of β-defensin genes in some species can lead to functional redundancy, making it challenging to study the specific role of a single defensin using gene knockout models. pnas.org
Standardization of Research Methods: The methods for synthesizing and purifying β-defensins can impact their structure and function. frontiersin.org Ensuring the correct disulfide bonding and oligomerization is crucial for obtaining biologically relevant results. frontiersin.org
Comprehensive Functional Annotation: While the antimicrobial properties of many β-defensins are well-characterized, their roles in other physiological processes, such as reproduction and development, require further investigation. physiology.org The discovery of a large number of putative β-defensin genes through genomic approaches necessitates a concerted effort to characterize their expression and function. pnas.org
Addressing these challenges will be crucial for translating the promising findings from basic research on this compound into tangible clinical and veterinary applications.
Q & A
Q. What are the structural characteristics of Beta-defensin 13, and how do they influence its functional mechanisms?
Methodological Answer: this compound belongs to the defensin family, characterized by a conserved six-cysteine motif forming three disulfide bonds. To analyze its structural features, employ techniques like nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography to resolve its 3D conformation. Computational modeling (e.g., molecular dynamics simulations) can further predict interactions with microbial membranes or host receptors. Structural variations (e.g., mutations in cysteine residues) should be validated using circular dichroism to assess stability .
Q. What standard experimental models are used to study this compound’s antimicrobial activity?
Methodological Answer: Use in vitro assays such as broth microdilution to quantify minimum inhibitory concentrations (MICs) against bacterial/fungal strains. For viral studies (e.g., HIV-1), employ cell-based infectivity assays (e.g., TZM-bl cells with luciferase reporters). Include controls like scrambled peptides and validate results across multiple replicates. In vivo models, such as transgenic mice, can assess tissue-specific expression and immune modulation .
Q. How can researchers ensure reproducibility when characterizing this compound’s expression patterns?
Methodological Answer: Use quantitative PCR (qPCR) with standardized reference genes (e.g., GAPDH) for mRNA analysis. For protein detection, employ ELISA or Western blotting with antibodies validated via knockout controls. Document experimental conditions rigorously (e.g., cell lines, culture media, and protease inhibitors) to minimize variability. Cross-validate findings with public datasets (e.g., GTEx or Human Protein Atlas) .
Advanced Research Questions
Q. How should researchers address contradictions in reported data on this compound’s antiviral efficacy?
Methodological Answer: Discrepancies may arise from differences in experimental models (e.g., primary cells vs. immortalized lines) or pathogen strains. Conduct meta-analyses of published studies to identify confounding variables. Validate conflicting results using orthogonal methods (e.g., surface plasmon resonance for binding affinity vs. functional assays). Replicate experiments in independent labs with shared protocols to confirm reproducibility .
Q. What strategies are effective for investigating this compound’s role in immune signaling pathways?
Methodological Answer: Use CRISPR/Cas9 knockout models to study downstream effects on cytokines (e.g., IL-8 or TNF-α). Phosphoproteomics can map kinase activation, while co-immunoprecipitation identifies interacting partners (e.g., CCR6 or TLR4). For in vivo relevance, employ tissue-specific knockouts in murine models and correlate findings with human clinical samples (e.g., inflamed mucosal tissues) .
Q. How can interdisciplinary approaches (e.g., virology and structural biology) enhance understanding of this compound’s mechanisms?
Methodological Answer: Combine cryo-EM to visualize this compound’s interaction with viral envelopes (e.g., HIV-1 gp120) and single-particle tracking to study dynamics in live cells. Integrate transcriptomic data (e.g., RNA-seq of infected tissues) to identify co-expressed immune genes. Collaborate with computational biologists to build predictive networks of host-pathogen interactions .
Q. What ethical considerations are critical when conducting clinical studies on this compound in human subjects?
Methodological Answer: Obtain informed consent with clear explanations of sample usage (e.g., mucosal swabs or biopsies). Anonymize data to protect participant identities and adhere to GDPR or HIPAA guidelines. For in vitro studies using human cells, verify ethical sourcing (e.g., commercial cell banks with IRB approvals) and disclose conflicts of interest in publications .
Data Presentation and Validation
Q. How should researchers present structural and functional data for this compound in peer-reviewed manuscripts?
Methodological Answer: Use tables to summarize key findings (e.g., MIC values, binding constants, or expression levels). Include high-resolution images of crystal structures or immunofluorescence. For statistical validation, apply ANOVA with post-hoc tests and report effect sizes. Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental detail and supplementary data submission .
Q. What methods are recommended for validating this compound’s interaction with host receptors?
Methodological Answer: Perform competitive binding assays using labeled ligands (e.g., FITC-conjugated this compound) and flow cytometry. Validate specificity with receptor-blocking antibodies or siRNA knockdown. Surface plasmon resonance (SPR) provides kinetic data (KD, kon/koff), while in silico docking (e.g., AutoDock Vina) predicts binding sites for mutagenesis studies .
Future Directions
Q. What gaps exist in current research on this compound, and how can they be addressed methodologically?
Methodological Answer: Limited data on tissue-specific expression in human pathologies (e.g., Crohn’s disease) warrant spatial transcriptomics or multiplex immunohistochemistry. For therapeutic potential, optimize delivery systems (e.g., nanoparticles) in preclinical models and assess toxicity via organoid cultures. Collaborative consortia can standardize protocols and share biorepositories for cross-study validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
